Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[5,1-d][1,2,3,5]tetraazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with ethyl acetoacetate in the presence of a suitable catalyst to form the desired pyrazolo[5,1-d][1,2,3,5]tetraazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A related compound with a similar core structure, used as an anticancer agent.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate: Another compound with similar structural features and biological activities
Uniqueness
Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group.
Properties
Molecular Formula |
C13H10ClN5O3 |
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Molecular Weight |
319.70 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxopyrazolo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
InChI |
InChI=1S/C13H10ClN5O3/c1-2-22-12(20)10-7-15-19-11(10)16-17-18(13(19)21)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
IXOKPAVPYISPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=NN(C(=O)N2N=C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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